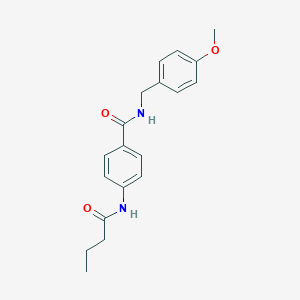
4-(butanoylamino)-N-(4-methoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(butanoylamino)-N-(4-methoxybenzyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BMB and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of BMB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMB has also been found to inhibit the production of inflammatory cytokines, which play a key role in the development of inflammatory diseases.
Biochemical and Physiological Effects
BMB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMB has also been found to inhibit the production of inflammatory cytokines, which play a key role in the development of inflammatory diseases. Additionally, BMB has been found to have analgesic effects, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One advantage of using BMB in lab experiments is that it has been found to be effective in inhibiting the growth and proliferation of cancer cells in vitro. Additionally, BMB has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain. However, one limitation of using BMB in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in scientific research.
Future Directions
There are several future directions for the study of BMB. One direction is to further investigate its mechanism of action, which may provide insights into how it can be optimized for use in scientific research. Another direction is to investigate its potential applications in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Additionally, further studies may be needed to determine the optimal dosage and administration of BMB for use in scientific research.
Synthesis Methods
BMB has been synthesized using various methods, including the reaction of 4-methoxybenzylamine with 4-(chlorocarbonyl)benzoic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. The compound has also been synthesized using the reaction of 4-methoxybenzylamine with 4-(bromomethyl)benzoic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. These methods have been found to be effective in producing BMB in high yields.
Scientific Research Applications
BMB has been studied for its potential applications in scientific research. It has been found to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMB has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
Product Name |
4-(butanoylamino)-N-(4-methoxybenzyl)benzamide |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(butanoylamino)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-18(22)21-16-9-7-15(8-10-16)19(23)20-13-14-5-11-17(24-2)12-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
JXCNVYQOEPXCBN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B215404.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B215405.png)
![ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate](/img/structure/B215406.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)

![Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B215411.png)
![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)


![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)
